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molecular formula C12H8F2O B6370045 2-(2,6-Difluorophenyl)phenol CAS No. 852111-97-8

2-(2,6-Difluorophenyl)phenol

Cat. No. B6370045
M. Wt: 206.19 g/mol
InChI Key: WPVROQIDZYRVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccccc1-c1c(F)cccc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[B:17]([Br:18])([Br:19])[Br:20].[CH3:1][O:2][c:3]1[c:4](-[c:9]2[c:10]([F:16])[cH:11][cH:12][cH:13][c:14]2[F:15])[cH:5][cH:6][cH:7][cH:8]1.[Cl:21][CH2:22][Cl:23]>>[OH:2][c:3]1[c:4](-[c:9]2[c:10]([F:16])[cH:11][cH:12][cH:13][c:14]2[F:15])[cH:5][cH:6][cH:7][cH:8]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
BrB(Br)Br
Name
COc1ccccc1-c1c(F)cccc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccccc1-c1c(F)cccc1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Type
product
Smiles
Oc1ccccc1-c1c(F)cccc1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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